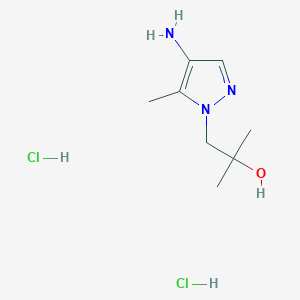
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 5-amino-pyrazoles . 5-Amino-pyrazoles are a class of organic compounds that have been used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
Synthesis Analysis
5-Amino-pyrazoles can be synthesized via a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . For example, Wong et al. reported the synthesis and structural identification of 5-amino-4-hydroxyiminopyrazoles from 5-amino-pyrazoles with ethyl nitrite or sodium nitrite in 10% aqueous HCl solution .Chemical Reactions Analysis
5-Amino-pyrazoles have been used in the synthesis of diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds . They have been used in a wide variety of chemical reactions, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .科学的研究の応用
Biofuel Production through Enzyme Engineering
Engineered ketol-acid reductoisomerase and alcohol dehydrogenase have shown potential in enabling anaerobic 2-methylpropan-1-ol production at theoretical yield in Escherichia coli. This advancement is pivotal for biofuel production, offering an economically competitive process under anaerobic conditions, which overcomes the cofactor utilization imbalance in glycolysis and the pathway enzymes. The utilization of NADH-dependent pathways instead of NADPH-dependent pathways or transhydrogenase over-expression significantly improves production titer and productivity, marking a critical step towards the commercialization of next-generation biofuels (Bastian et al., 2011).
Corrosion Inhibition
The inhibitive action of bipyrazolic compounds on steel corrosion in hydrochloric acid solutions has been documented, showcasing their efficiency as corrosion inhibitors. These compounds act as mixed-type inhibitors, demonstrating inhibition efficiencies of approximately 95% at certain concentrations. Their effectiveness is attributed to adsorption on the steel surface, following a Temkin isotherm adsorption model, which highlights the significant potential of pyrazolyl derivatives in protecting metals against corrosion (Tebbji et al., 2005).
Antimalarial Activity
The synthesis and evaluation of 1-aminopropan-2-ols against malaria strains Plasmodium falciparum FCR3 and 3D7 have shown promising results. Microwave-assisted ring opening of epoxides with various amines has enabled the creation of a library of beta-amino alcohols, which exhibit micromolar potency against both chloroquine-resistant and chloroquine-sensitive malaria strains. This development represents a potential pathway for the discovery of new antimalarial drugs (Robin et al., 2007).
Antimicrobial and Anti-Inflammatory Properties
Novel 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles have been synthesized and tested for their antibacterial properties against a range of Gram-positive and Gram-negative bacteria. Some derivatives have shown antibacterial activity comparable to commercial antibiotics, underscoring the potential of pyrazole derivatives in developing new antimicrobial agents (Kumar et al., 2005).
将来の方向性
5-Amino-pyrazoles have proven to be a class of promising functional reagents, similar to the biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry . Therefore, the future directions of “1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride” could potentially lie in these areas.
特性
IUPAC Name |
1-(4-amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.2ClH/c1-6-7(9)4-10-11(6)5-8(2,3)12;;/h4,12H,5,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFAHNJZKZRPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CC(C)(C)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-5-methylpyrazol-1-yl)-2-methylpropan-2-ol;dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

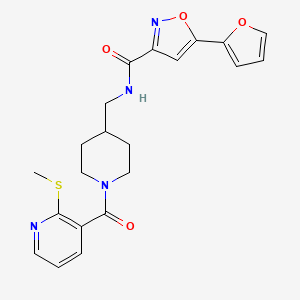
![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)
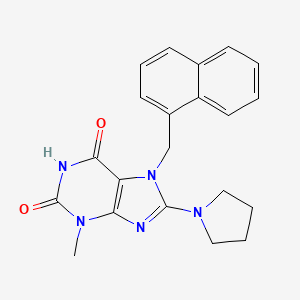
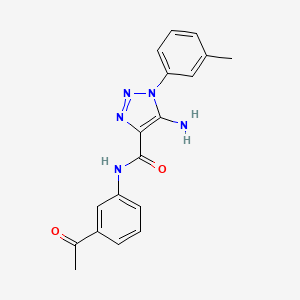
![(3-fluoropyridin-4-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2953626.png)
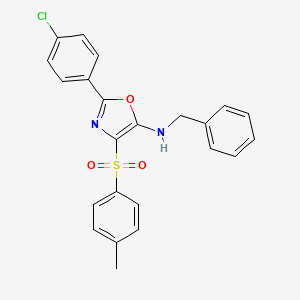
![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)
![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)

![Methyl 4-((6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2953637.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7-phenyl-1,4-thiazepane](/img/structure/B2953638.png)
![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B2953641.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2953642.png)